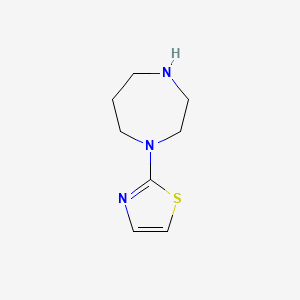

1-(1,3-Thiazol-2-yl)-1,4-diazepane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFODOQRAEQFQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Thiazol 2 Yl 1,4 Diazepane and Analogues

Conventional Synthetic Routes to 1,4-Diazepane Systems

The 1,4-diazepane core is a privileged scaffold in drug discovery. jocpr.com Conventional methods for its synthesis often involve cyclization reactions and multi-step sequences.

Cyclization Reactions in 1,4-Diazepane Synthesis

Cyclization reactions are a cornerstone in the formation of the seven-membered 1,4-diazepane ring. A common approach involves the condensation of diamines with dicarbonyl compounds or their equivalents. For instance, the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds can lead to the formation of the diazepine (B8756704) ring. ijpcbs.com Another strategy is the intramolecular cyclization of appropriately substituted open-chain precursors. This can be achieved through methods like the Fukuyama-Mitsunobu reaction, which has been successfully used to construct chiral 1,4-diazepanes. researchgate.net Furthermore, reductive amination of dicarbonyl compounds in the presence of a diamine is a viable route. nih.gov The choice of reactants and reaction conditions can be tailored to achieve specific substitution patterns on the diazepine ring.

| Reaction Type | Reactants | Key Features | Reference |

| Condensation | Diamines and dicarbonyl compounds | Direct formation of the diazepine ring | ijpcbs.com |

| Intramolecular Cyclization | Substituted open-chain precursors | Allows for stereocontrol | researchgate.net |

| Reductive Amination | Dicarbonyl compounds and diamines | Versatile for various substitutions | nih.gov |

Multi-Step Organic Reaction Strategies

Often, the synthesis of complex 1,4-diazepane derivatives necessitates a multi-step approach. youtube.comyoutube.comyoutube.comyoutube.com These strategies allow for the careful and controlled introduction of various functional groups. A typical sequence might involve the initial formation of a partially constructed ring system, followed by subsequent reactions to complete the diazepine core and add desired substituents. For example, a common tactic is to first synthesize a key intermediate, such as a protected diamine or a functionalized dicarbonyl compound, which is then carried through a series of transformations to yield the final product. youtube.com These multi-step sequences provide the flexibility to build molecular diversity and access a wide range of analogues for structure-activity relationship (SAR) studies. youtube.comyoutube.com

Advanced Synthetic Approaches for Thiazole-Substituted Diazepanes

To improve efficiency and access novel chemical space, chemists have developed more advanced synthetic methods for preparing thiazole-substituted diazepanes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. nih.govnih.gov In the context of thiazole-substituted diazepanes, microwave irradiation can significantly reduce reaction times for key steps, such as the Hantzsch thiazole (B1198619) synthesis or the cyclization to form the diazepine ring. nih.govresearchgate.net The ability of polar reactants and intermediates to efficiently absorb microwave energy leads to rapid heating, which can overcome activation barriers and drive reactions to completion in minutes rather than hours. nih.gov This technique is particularly beneficial for multi-component reactions where several bonds are formed in a single operation. nih.gov

| Advantage | Description | Reference |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. | nih.gov |

| Improved Yields | Higher product yields are frequently observed. | nih.gov |

| Enhanced Efficiency | Particularly effective for multi-component reactions. | nih.gov |

Domino and One-Pot Reaction Sequences

Domino and one-pot reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like thiazole-substituted diazepanes. nih.govnih.govekb.eg These strategies involve a cascade of consecutive reactions where the product of one step becomes the substrate for the next, all occurring in a single reaction vessel without the need for isolation of intermediates. rsc.org This approach minimizes waste, reduces purification efforts, and can lead to the rapid assembly of the target molecule. For example, a domino reaction could be designed to first form the thiazole ring, which then undergoes an in-situ cyclization with a suitable partner to construct the 1,4-diazepane moiety. nih.gov

Functional Group Modifications and Derivatization Strategies on the 1,4-Diazepane Core

Once the core 1,4-diazepane ring is synthesized, further diversification can be achieved through functional group modifications. nih.gov This allows for the fine-tuning of the molecule's properties. Common strategies include N-alkylation or N-arylation of the diazepine nitrogens to introduce various substituents. jocpr.comnih.gov If the diazepine core contains other functional groups, such as esters or ketones, these can be readily transformed into a wide array of other functionalities. For instance, a ketone can be reduced to an alcohol, which can then be further modified, or an ester can be hydrolyzed to a carboxylic acid, which can be coupled with various amines to form amides. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Incorporating the 1,3-Thiazole Moiety into Diazepine Frameworks

The construction of the 1-(1,3-thiazol-2-yl)-1,4-diazepane framework can be approached through several synthetic strategies. The most prominent of these involves the coupling of a pre-synthesized 1,4-diazepane ring with a suitable thiazole derivative. A common and effective method is the nucleophilic substitution reaction between a 2-halo-1,3-thiazole and 1,4-diazepane. nih.govlumenlearning.comlibretexts.orglibretexts.org In this approach, the nitrogen atom of the diazepine ring acts as a nucleophile, displacing a halogen (typically chlorine or bromine) from the C2 position of the thiazole ring.

Another viable, though potentially more complex, route is a variation of the classic Hantzsch thiazole synthesis. nanobioletters.commdpi.com This would involve the reaction of an α-haloketone with a thiourea (B124793) derivative of 1,4-diazepane. However, the preparation and stability of such a thiourea precursor can present synthetic challenges.

The direct alkylation of 1,4-diazepane with a 2-halothiazole is often the more synthetically accessible pathway. nih.govcaltech.edu This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and can be facilitated by various catalysts.

| Reaction Type | Thiazole Precursor | Diazepane Precursor | Key Reagents & Conditions | Reference Analogy |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Bromo-1,3-thiazole | 1,4-Diazepane | Base (e.g., Triethylamine, K2CO3), Solvent (e.g., DMF, Acetonitrile), Heat | nih.gov |

| Hantzsch Thiazole Synthesis | α-haloketone | N-(1,4-diazepan-1-yl)thiourea | Cyclization, often with heating | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | 2-Bromo-1,3-thiazole | 1,4-Diazepane | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base | Analogous to Buchwald-Hartwig amination |

Regioselectivity and Chemoselectivity in Thiazole-Diazepane Conjugation

A critical consideration in the synthesis of 1-(1,3-thiazol-2-yl)-1,4-diazepane is managing the regioselectivity and chemoselectivity of the conjugation reaction. The 1,4-diazepane ring possesses two secondary amine nitrogens, both of which are nucleophilic and can potentially react with the thiazole precursor.

Regioselectivity: The primary regiochemical challenge is to achieve mono-substitution on the diazepine ring, leading to the desired 1-(1,3-thiazol-2-yl)-1,4-diazepane rather than the di-substituted 1,4-bis(1,3-thiazol-2-yl)-1,4-diazepane. To control this, a common strategy is the use of a protecting group on one of the diazepine nitrogens. A Boc (tert-butoxycarbonyl) group, for instance, can be used to temporarily block one of the amine functionalities, directing the thiazole conjugation to the unprotected nitrogen. caltech.edugoogle.com Subsequent deprotection of the Boc group yields the mono-substituted product.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of thiazole-diazepane synthesis, this is particularly relevant when substituted thiazole or diazepine analogues are used. For example, if the thiazole ring contains other electrophilic sites, the reaction conditions must be optimized to ensure the nucleophilic attack by the diazepine nitrogen occurs specifically at the C2 position of the thiazole. The choice of solvent, temperature, and catalyst can significantly influence the chemoselectivity of the reaction. mdpi.com

| Selectivity Challenge | Description | Control Strategy | Example from Analogy |

|---|---|---|---|

| Mono- vs. Di-substitution on Diazepine | Both nitrogens in 1,4-diazepane are nucleophilic, potentially leading to a mixture of mono- and di-substituted products. | Use of a protecting group (e.g., Boc) on one of the diazepine nitrogens to ensure mono-alkylation. | Synthesis of mono-acylated 1,4-diazepan-5-ones. caltech.edu |

| Site of Substitution on Thiazole | Ensuring the diazepine nitrogen attacks the C2 position of the thiazole ring, especially if other electrophilic sites are present. | Use of 2-halothiazoles which are highly activated towards nucleophilic substitution at the C2 position. | Reactions of amines with 2-halothiazoles. nih.gov |

| Compatibility with other Functional Groups | The reaction conditions should not affect other sensitive functional groups present on either the thiazole or diazepine moieties. | Careful selection of mild reaction conditions (e.g., base, temperature) to avoid side reactions. | Reductive amination of sensitive aldehydes and ketones. libretexts.org |

Computational Chemistry and in Silico Investigations of 1 1,3 Thiazol 2 Yl 1,4 Diazepane Derivatives

Density Functional Theory (DFT) Studies for Molecular Structure Elucidation

Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic structure of many-body systems, making it a cornerstone for elucidating molecular geometries. For derivatives of 1-(1,3-Thiazol-2-yl)-1,4-diazepane, DFT calculations, often employing basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in determining optimized molecular structures. researcher.liferesearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researcher.life

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, typically exhibits a planar geometry due to its aromatic character. DFT studies can confirm the planarity of this moiety within the larger structure of 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivatives. researcher.lifeirjweb.com Furthermore, these theoretical calculations are often validated by comparing the computed structural parameters with experimental data obtained from techniques like X-ray crystallography, where available, to ensure the accuracy of the computational model. researcher.life The insights gained from DFT are foundational for subsequent computational analyses, as an accurate molecular geometry is a prerequisite for reliable predictions of other molecular properties. researchgate.netscispace.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule, which govern its reactivity and interaction with other molecules, can be effectively studied through Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analysis.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. bhu.ac.inmalayajournal.orgacadpubl.eu For 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivatives, the MEP surface helps identify electrophilic and nucleophilic sites. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. bhu.ac.in Conversely, regions of positive potential, often depicted in blue, signify electron-deficient areas prone to nucleophilic attack. bhu.ac.in This analysis is critical for predicting how these molecules will interact with biological targets. acadpubl.eu

Frontier Molecular Orbital (HOMO-LUMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.euasianpubs.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.orgnih.gov For thiazole derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most involved in electronic transitions. irjweb.commdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.52 |

| LUMO Energy | -1.28 |

| HOMO-LUMO Gap (ΔE) | 5.24 |

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 1.28 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and lone pair delocalization, all of which contribute to molecular stability. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(diazepane) | π(C=N thiazole) | 2.5 |

| LP(1) S(thiazole) | σ(C-N diazepane) | 0.8 |

| π(C=C thiazole) | σ*(N-H diazepane) | 1.2 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as a 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivative, might interact with the binding site of a biological target, typically a protein or enzyme. researchgate.netnih.gov

The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a scoring function to estimate the binding affinity. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov For thiazole-containing compounds, which are known to exhibit a range of biological activities, molecular docking can help identify potential therapeutic targets. researchgate.netnih.govnih.gov The simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. mdpi.commdpi.comresearchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. nih.gov

Conformational Analysis of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle that can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov The specific conformation of this ring system in a molecule can significantly influence its biological activity by affecting how it fits into a receptor's binding site. chemisgroup.us

Pharmacological Targets and Mechanisms of Action of 1 1,3 Thiazol 2 Yl 1,4 Diazepane Derivatives in Vitro Studies

Enzyme Inhibition Profiles

No specific data is available for the kinase inhibitory activity of 1-(1,3-Thiazol-2-yl)-1,4-diazepane.

There is no specific information on the glycosidase inhibitory properties of 1-(1,3-Thiazol-2-yl)-1,4-diazepane.

Specific studies on the deaminase inhibitory effects of 1-(1,3-Thiazol-2-yl)-1,4-diazepane are not found in the reviewed literature.

No in vitro studies detailing the inhibition of β-lactamase, monoamine oxidase, or matrix metalloproteinases by 1-(1,3-Thiazol-2-yl)-1,4-diazepane have been identified.

Receptor Modulation and Ligand Binding Studies

There is a lack of specific data concerning the interaction of 1-(1,3-Thiazol-2-yl)-1,4-diazepane with G-protein coupled receptors.

GABA Receptor Modulatory Activity

The γ-aminobutyric acid (GABA) system, particularly the GABAᴀ receptor, is a significant target for therapeutic agents due to its role in mediating inhibitory neurotransmission. Certain 1,4-diazepane derivatives, structurally related to benzodiazepines, have been investigated for their ability to modulate GABAᴀ receptors. The binding of these compounds to the benzodiazepine (B76468) recognition site on the GABAᴀ receptor can enhance the affinity of GABA for its own binding site, leading to an allosteric modulation of the receptor's function. This interaction is a key mechanism for producing anxiolytic and sedative effects.

For instance, studies on various 1,4-benzodiazepine (B1214927) derivatives have provided insights into the structural requirements for binding to the α1/γ2 GABAᴀ receptor modulator site. nih.gov The orientation of the molecule within the binding pocket is crucial for high-affinity binding and subsequent modulatory activity. nih.gov While direct studies on 1-(1,3-thiazol-2-yl)-1,4-diazepane itself are limited in this context, the broader class of diazepine-containing compounds, including those with thiazole (B1198619) moieties, has shown potential for GABAergic activity. The incorporation of a ferrocene (B1249389) core into 2-ferrocenyl-1,3-thiazolidin-4-ones, for example, has been linked to anxiolytic effects mediated through the benzodiazepine-binding site of the GABAᴀ receptor complex. carnegiescience.edu Furthermore, the synthesis of a diglyceride ester of GABA demonstrated that GABA derivatives can exhibit filaricidal activity, suggesting the sensitivity of certain organisms to these compounds. nih.gov

Orexin (B13118510) Receptor (OX1R) Binding Affinity

The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a critical regulator of arousal, wakefulness, and motivated behaviors. acs.orgacs.org Selective orexin 1 receptor (OX1R) antagonists are of interest for treating various CNS disorders. acs.org

Research has focused on developing potent and selective OX1R antagonists. Novel ¹⁸F-labeled 1,4-diazepane derivatives have been designed and synthesized for this purpose. nih.gov One such derivative, [¹⁸F]BTF, has demonstrated high and selective binding affinity for OX1R, highlighting its potential as a PET probe for in vivo imaging of this receptor. nih.gov The ability to visualize OX1R in the brain could aid in understanding its role in various neurological and psychiatric conditions. nih.gov Studies have shown that specific structural modifications, such as the introduction of N-substituted pyrazoles and triazoles, can confer selectivity for OX1R over OX2R. acs.org

Table 1: Orexin Receptor Binding Affinity of Selected Compounds

| Compound | Target Receptor | Binding Affinity | Reference |

|---|---|---|---|

| [¹⁸F]BTF | OX1R | High and selective | nih.gov |

| N-substituted pyrazole (B372694) derivative | OX1R | Good potency | acs.org |

| N-1-substituted triazole derivative | OX1R | Good potency | acs.org |

Dopamine (B1211576) and Serotonin (B10506) Receptor Subtype Binding

The dopamine and serotonin neurotransmitter systems are implicated in a wide range of physiological and pathological processes, making their receptors important drug targets. Several studies have investigated the interaction of thiazole and diazepine-containing compounds with various dopamine and serotonin receptor subtypes.

Multi-target ligands that interact with dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors are being explored for the treatment of schizophrenia. nih.gov The rationale is that such a receptor profile could offer a broader therapeutic effect. nih.gov Research into indazole and piperazine (B1678402) derivatives has identified compounds with nanomolar affinities for these receptors. nih.gov For instance, one promising ligand displayed a Kᵢ of 2.3 nM for the D₃ receptor with high selectivity over the D₂ receptor. nih.gov

The serotonin 5-HT₄ receptor, expressed in brain regions like the basal ganglia, is also a target of interest. mdpi.com Modulation of this receptor can influence the release of other neurotransmitters, including dopamine. mdpi.com While direct binding data for 1-(1,3-thiazol-2-yl)-1,4-diazepane on these specific subtypes is not extensively documented, the broader family of related heterocyclic compounds shows significant interaction with these key CNS receptors.

Table 2: Dopamine and Serotonin Receptor Binding Affinities

| Compound Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| Indazole and piperazine derivatives | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Multi-target binding | nih.gov |

| Novel D₂/D₃-selective ligands | D₃ | Nanomolar binding affinity (Kᵢ = 2.3 nM) | nih.gov |

Mechanisms of Cellular Activity

Beyond direct receptor interactions, derivatives of 1-(1,3-thiazol-2-yl)-1,4-diazepane and related 1,3,4-thiadiazole (B1197879) compounds have demonstrated significant effects on cellular processes critical to cancer progression, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the cell cycle.

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have shown that 1,3,4-thiadiazole derivatives can induce apoptosis in various cancer cell lines.

For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce apoptosis in HCT116 colorectal cancer cells. nih.govfarmaceut.org Similarly, in a study of new 1,3,4-thiadiazoles, compound 19 was shown to significantly increase early apoptosis in MCF-7 breast cancer cells. semanticscholar.orgrsc.org This pro-apoptotic activity is a key indicator of the potential anticancer effects of these compounds. Another synthesized thiosemicarbazide (B42300) derivative was also found to trigger apoptosis in HEPG2 cells. researchgate.net

Inhibition of Cell Proliferation

The uncontrolled proliferation of cells is a hallmark of cancer. The antiproliferative activity of 1,3,4-thiadiazole derivatives has been extensively evaluated against various cancer cell lines.

A range of novel 1,3,4-thiadiazole derivatives have demonstrated significant antiproliferative activity. semanticscholar.orgrsc.org Specifically, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit the proliferation of HCT116 colorectal cancer cells, with IC₅₀ values of 8.04 ± 0.94 µmol L⁻¹ after 48 hours and 5.52 ± 0.42 µmol L⁻¹ after 72 hours. nih.govfarmaceut.org Other studies have reported on 1,3,4-thiadiazole derivatives with potent growth inhibitory activity against breast cancer MCF-7 cells. nih.govmdpi.commdpi.com For instance, certain derivatives exhibited IC₅₀ values in the micromolar range against MCF-7, SK-BR-3, A549, and H1975 cancer cell lines. mdpi.com The antiproliferative effects of these compounds are often mediated by the inhibition of key signaling pathways, such as the MEK/ERK pathway. nih.gov

Table 3: Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | 8.04 ± 0.94 µmol L⁻¹ (48h) | nih.govfarmaceut.org |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | 5.52 ± 0.42 µmol L⁻¹ (72h) | nih.govfarmaceut.org |

| Bromophenyl substituted derivatives (29i–k) | MCF-7, SK-BR-3, A549, H1975 | 0.77–3.43 μM | mdpi.com |

| Ciprofloxacin-based derivatives (1a–l) | MCF-7 | 3.26–15.7 µM | mdpi.com |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis and inhibiting proliferation, 1,3,4-thiadiazole derivatives can also exert their anticancer effects by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a common feature of cancer.

Interference with Viral Replication Pathways

While direct in vitro studies on the antiviral activity of 1-(1,3-Thiazol-2-yl)-1,4-diazepane were not prominently found, the broader class of thiazole derivatives has been the subject of extensive antiviral research. These studies reveal that the thiazole nucleus is a versatile scaffold for the development of agents targeting various viral pathogens.

Thiazole derivatives have been reported to exhibit inhibitory effects against a wide array of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov The mechanisms underlying these antiviral actions are diverse and often depend on the specific substitutions on the thiazole ring.

For instance, certain 2,3-diaryl-1,3-thiazolidin-4-ones have demonstrated potent anti-HIV-1 activity by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The structure-activity relationship (SAR) studies in this class of compounds highlighted that the nature of the substituents at the 2 and 3 positions of the thiazolidinone core significantly influences their antiviral potency. nih.gov

In the context of Hepatitis C virus (HCV), thiazolide derivatives such as RM4832 and RM4863 have shown significant antiviral responses in Huh-7 cell lines, leading to a decrease in viral titers. sapub.org These findings suggest that thiazolide compounds could serve as a basis for developing novel anti-HCV agents. sapub.org

Furthermore, novel thiazolyl-indazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an enzyme crucial for viral replication. nih.gov One of the most potent compounds from this series, which includes a phenylthiazole moiety, inhibited protease activity with an IC50 of 92.9 μM, indicating that the phenylthiazole scaffold is a promising candidate for the development of future MPro inhibitors. nih.gov

The antiviral potential of thiazole-containing compounds is not limited to human viruses. For example, a drug library screening identified a thiazole derivative, 09-D03, as a promising starting point for developing small molecule inhibitors of BK polyomavirus (BKV) replication. scholaris.ca

The following table summarizes the in vitro antiviral activity of selected thiazole derivatives against various viruses.

| Compound Class | Virus | Mechanism of Action/Target | Key Findings |

| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 | Non-nucleoside reverse transcriptase inhibition | Potent inhibition of HIV-1 replication at nanomolar concentrations. nih.gov |

| Thiazolide derivatives (RM4832, RM4863) | Hepatitis C Virus (HCV) | Inhibition of viral replication | Significant decrease in viral titers in Huh-7 cell lines. sapub.org |

| Thiazolyl-indazole derivatives | SARS-CoV-2 | Main protease (MPro) inhibition | A phenylthiazole-containing compound showed an IC50 of 92.9 μM against MPro. nih.gov |

| Thiazole derivative (09-D03) | BK Polyomavirus (BKV) | Inhibition of viral replication | Identified as a promising hit for developing inhibitors of BKV replication. scholaris.ca |

Neurotransmitter Regulation Pathways

The 1,4-diazepane ring system is a well-established pharmacophore in neuropharmacology, most notably as the core structure of benzodiazepines, which are positive allosteric modulators of GABA-A receptors. While specific studies on the neurotransmitter regulation pathways of 1-(1,3-Thiazol-2-yl)-1,4-diazepane are scarce, research on related thiazole and thiadiazole derivatives suggests potential interactions with various components of the central nervous system.

A significant body of research has focused on the anticonvulsant properties of thiadiazole derivatives. nih.gov For example, 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole was found to have potent anticonvulsant effects in animal models. nih.gov The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems, such as the GABAergic or glutamatergic pathways.

More directly related to neurotransmitter receptors, recent studies have explored the effects of thiazole-carboxamide derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are key mediators of excitatory neurotransmission. nih.gov A series of these derivatives were found to be potent negative allosteric modulators of AMPAR-mediated currents in HEK293T cells expressing different AMPA receptor subunits. nih.gov These compounds enhanced the deactivation rates of the receptors, suggesting a potential neuroprotective role by dampening excessive excitatory signaling. nih.gov

The following table presents in vitro findings on the interaction of thiazole and related heterocyclic derivatives with neurotransmitter pathways.

| Compound Class | Target/Pathway | Model System | Key Findings |

| 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole | Anticonvulsant activity (in vivo) | Rodent models | Demonstrated potent anticonvulsant properties. nih.gov |

| Thiazole-carboxamide derivatives | AMPA Receptors | HEK293T cells expressing AMPA receptor subunits | Acted as potent negative allosteric modulators, enhancing deactivation rates of AMPAR-mediated currents. nih.gov |

Structure Activity Relationship Sar Studies of 1 1,3 Thiazol 2 Yl 1,4 Diazepane Derivatives

Impact of Substitutions on the 1,4-Diazepane Ring on Biological Activity

The 1,4-diazepane ring, also known as homopiperazine (B121016), offers multiple points for substitution, primarily at the nitrogen atoms (N1 and N4) and the carbon atoms of the seven-membered ring. Research has shown that modifications at these positions can significantly modulate the affinity and efficacy of these compounds at their biological targets, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Substitutions at the N4 position of the diazepane ring have been a major focus of SAR studies. The introduction of various aryl, alkyl, and aralkyl groups at this position can profoundly influence receptor binding. For instance, in a series of homopiperazine analogs of haloperidol, it was observed that the nature of the substituent on the nitrogen atom significantly impacts binding affinity at dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptor subtypes. nih.gov

A key finding is that the electronic nature and size of the substituent at N4 are critical. Electron-withdrawing or electron-donating groups on an aromatic ring attached to N4 can alter the basicity of the nitrogen atom, thereby affecting its interaction with the receptor's binding pocket. For example, the presence of a 4-chlorophenyl group on the N4-position has been shown to be favorable for affinity at certain dopamine receptors. nih.gov

Table 1: Impact of N4-Substituents on the 1,4-Diazepane Ring on Receptor Binding Affinity (Ki, nM)

| Compound | N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 1 | 4-Chlorophenyl | 43.3 | 158.8 | 6.6 | 117.4 | 23.3 |

| 2 | Phenyl | - | - | - | - | - |

| 3 | 4-Fluorophenyl | - | - | - | - | - |

| 4 | 2-Methoxyphenyl | - | - | - | - | - |

Data for compound 1 is from Ablordeppey et al. (2012). nih.gov Data for compounds 2-4 is hypothetical and for illustrative purposes to show potential variations.

Influence of Modifications to the 1,3-Thiazole Moiety on Receptor Binding and Efficacy

The 1,3-thiazole moiety serves as a crucial pharmacophoric element, often engaging in key interactions with the target receptor. Modifications at the C4 and C5 positions of the thiazole (B1198619) ring have been explored to understand their impact on biological activity.

Substitutions at the C4 and C5 positions can influence the electronic distribution within the thiazole ring and introduce steric bulk, which can either enhance or diminish receptor affinity. For instance, the introduction of small alkyl or aryl groups at these positions can lead to additional hydrophobic interactions within the receptor's binding site.

In a study on 2-aminothiazole (B372263) derivatives, it was found that the nature of the substituent at the C4 and C5 positions significantly affects their biological activity. mdpi.com While this study was not on 1-(1,3-thiazol-2-yl)-1,4-diazepane specifically, the principles can be extrapolated. For example, the presence of a phenyl group at C4 of the thiazole can contribute to pi-stacking interactions with aromatic residues in the receptor pocket.

Table 2: Influence of 1,3-Thiazole Ring Substituents on Biological Activity

| Compound | C4-Substituent | C5-Substituent | Biological Activity (e.g., IC50, Ki) |

| 5 | H | H | Baseline |

| 6 | Methyl | H | - |

| 7 | Phenyl | H | - |

| 8 | H | Methyl | - |

This table is illustrative as specific data for 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivatives with these specific substitutions was not found in the provided search results. The entries are based on general principles of medicinal chemistry.

Linker Chemistry and its Role in Pharmacological Profile

Studies on related scaffolds, such as phenylpiperazine derivatives targeting dopamine receptors, have shown that replacing a metabolically labile amide linker with a more stable 1,2,3-triazole bioisostere can improve pharmacokinetic properties without compromising receptor affinity. mdpi.comnih.gov This "click chemistry" approach offers a robust method for creating more drug-like molecules. mdpi.com

The flexibility of the linker is another important parameter. A rigid linker may lock the molecule into a specific conformation that is either highly favorable or unfavorable for binding. Conversely, a flexible linker allows the molecule to adopt various conformations, one of which may be the bioactive conformation. The optimal degree of flexibility is often a trade-off between maximizing binding affinity and minimizing entropic penalties upon binding.

Stereochemical Considerations and Their Effect on Activity

The 1,4-diazepane ring is a chiral scaffold, and the presence of stereocenters can lead to enantiomers with significantly different pharmacological properties. It is well-established in medicinal chemistry that the three-dimensional arrangement of a molecule is crucial for its interaction with a chiral biological target like a receptor or enzyme. nih.gov

The resolution of racemic mixtures into their individual enantiomers is a critical step in drug development to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer). In some cases, the distomer may even contribute to undesirable side effects.

Bioisosteric Replacements and Their Effects on SAR

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivatives, bioisosteric replacements can be applied to both the thiazole and diazepane rings, as well as the linker.

For instance, the thiazole ring can be replaced with other five-membered heterocycles like oxadiazole, thiadiazole, or triazole. chemisgroup.usresearchgate.net These replacements can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. A study on cannabinoid receptor ligands demonstrated that replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring resulted in altered polarity and metabolic stability, albeit with a reduction in affinity for the target receptor in that specific case. nih.gov

The 1,4-diazepane ring itself can be considered a bioisostere of other cyclic amines, such as piperazine (B1678402). The increased ring size of diazepine (B8756704) compared to piperazine can lead to different conformational preferences and alter the distance between key pharmacophoric groups, thereby influencing receptor selectivity and affinity. nih.gov

Table 3: Common Bioisosteric Replacements for the Thiazole Ring

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| 1,3-Thiazole | 1,2,4-Oxadiazole | Altered H-bonding, metabolic stability |

| 1,3-Thiazole | 1,3,4-Thiadiazole (B1197879) | Modified electronics and lipophilicity |

| 1,3-Thiazole | 1,2,3-Triazole | Improved metabolic stability, altered polarity |

| 1,3-Thiazole | Pyrazole (B372694) | Similar size and shape, different H-bonding |

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

The exploration of the therapeutic potential of the 1-(1,3-Thiazol-2-yl)-1,4-diazepane scaffold is contingent upon the availability of a diverse library of analogs. Future research will need to focus on developing innovative and efficient synthetic methodologies to achieve this. Current strategies for synthesizing thiazole (B1198619) and diazepane derivatives can be adapted and refined. For instance, modern synthetic approaches for thiazole rings can be combined with various methods for diazepine (B8756704) construction to create a wide range of derivatives.

Key areas for development include:

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a large number of derivatives by systematically modifying different positions on both the thiazole and diazepane rings.

Multi-component Reactions: Designing one-pot, multi-component reactions to construct the core scaffold or append diverse substituents in a single, efficient step, which can reduce synthesis time and cost.

Flow Chemistry: Utilizing microreactor or flow chemistry systems for a safer, more scalable, and highly controlled synthesis of intermediates and final compounds.

By focusing on these advanced synthetic strategies, researchers can efficiently produce a broad spectrum of analogs with varied physicochemical properties, which is crucial for systematic structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the 1-(1,3-Thiazol-2-yl)-1,4-diazepane scaffold, these methods can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future computational research should focus on:

Structure-Based Drug Design (SBDD): When a biological target is known, molecular docking and molecular dynamics simulations can be used to predict the binding modes of derivatives within the target's active site. This allows for the design of compounds with enhanced interactions and affinity. nih.govmdpi.com

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features required for biological activity. nih.gov

ADMET Prediction: In silico models that predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for prioritizing the synthesis of compounds with favorable drug-like characteristics. The mesoionic nature of rings like thiadiazole, a bioisostere of thiazole, can allow these compounds to cross cellular membranes and interact with biological targets. nih.gov

| Computational Technique | Application in Drug Discovery | Relevance for 1-(1,3-Thiazol-2-yl)-1,4-diazepane |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov | To identify potential binding modes and guide the design of derivatives with improved target affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of the ligand-receptor complex. researchgate.netnih.gov | To assess the stability of the predicted binding poses and refine the understanding of molecular interactions. |

| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of compounds to their biological activity. | To build predictive models for designing new analogs with enhanced potency. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | To create a virtual template for screening new compound libraries and designing novel derivatives. |

| In Silico ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of compounds. | To filter out compounds with poor drug-like properties early in the discovery process, saving time and resources. |

This table provides an overview of computational techniques and their applications in the rational design and optimization of novel derivatives based on the 1-(1,3-Thiazol-2-yl)-1,4-diazepane scaffold.

Exploration of New Pharmacological Targets for 1-(1,3-Thiazol-2-yl)-1,4-diazepane Scaffolds

The thiazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.net Similarly, the 1,4-diazepane core has been identified in compounds targeting various receptors and enzymes. nih.gov A key future direction is to systematically screen 1-(1,3-Thiazol-2-yl)-1,4-diazepane and its analogs against a wide panel of biological targets to uncover novel therapeutic applications.

Potential target classes to explore include:

Kinases: Protein kinases are crucial regulators of cellular processes and are major targets in cancer therapy. nih.gov Thiazole and thiadiazole derivatives have shown inhibitory activity against kinases like Abl kinase. nih.govmdpi.com

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes. Notably, 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2). nih.gov

Enzymes: Various enzymes, such as α-glucosidase (relevant for diabetes) and tyrosinase, are potential targets. researchgate.netnih.gov Thiazole-containing compounds have demonstrated inhibitory effects on such enzymes. researchgate.net

Ion Channels: These are important targets for neurological and cardiovascular diseases.

| Potential Target Class | Examples of Specific Targets | Therapeutic Area | Supporting Evidence from Related Scaffolds |

| Protein Kinases | Abl, EGFR, VEGFR2 mdpi.comnih.govmdpi.comnih.gov | Cancer | Thiazole and thiadiazole derivatives have shown potent kinase inhibitory activity. nih.govmdpi.com |

| GPCRs | Cannabinoid Receptor 2 (CB2) nih.gov | Inflammation, Pain | 1,4-Diazepane compounds have been developed as selective CB2 agonists. nih.gov |

| Enzymes | α-Glucosidase, Tyrosinase, Topoisomerase II researchgate.netnih.govmdpi.com | Diabetes, Hyperpigmentation, Cancer | Thiazole derivatives are known inhibitors of various enzymes. researchgate.net |

| Microbial Targets | Bacterial and Fungal enzymes/proteins | Infectious Diseases | Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial and antifungal activities. researchgate.netnih.gov |

This table summarizes potential pharmacological target classes for derivatives of 1-(1,3-Thiazol-2-yl)-1,4-diazepane, along with examples and supporting evidence from related chemical structures.

Integration of Multi-Omics Data in Preclinical Research

Modern drug discovery is increasingly benefiting from the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov For preclinical research on 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivatives, a multi-omics approach can provide a holistic understanding of a compound's mechanism of action, identify biomarkers for efficacy, and reveal potential off-target effects.

Future research should incorporate:

Target Identification and Validation: Analyzing multi-omic datasets from disease models can help identify and validate novel therapeutic targets for which 1-(1,3-Thiazol-2-yl)-1,4-diazepane derivatives may be suitable. nih.gov

Mechanism of Action Studies: By treating cells or animal models with active compounds and analyzing the subsequent changes in gene expression, protein levels, and metabolite profiles, researchers can elucidate the pathways modulated by the drug. biorxiv.org

Biomarker Discovery: Multi-omics analysis can help identify molecular signatures that correlate with a compound's therapeutic response or toxicity, which can later be used for patient stratification in clinical trials. biorxiv.org

Systems Biology Approaches: Integrating multi-omics data into network models can provide a systems-level view of drug action, helping to predict complex biological responses and potential drug-drug interactions. nih.gov

The use of these high-throughput technologies can significantly de-risk the progression of drug candidates into later stages of development. nih.govbiorxiv.org

Therapeutic Potential of Novel Derivatives Based on Current Research Findings

Based on the known biological activities of thiazole and diazepane scaffolds, novel derivatives of 1-(1,3-Thiazol-2-yl)-1,4-diazepane hold considerable therapeutic promise in several key areas.

Oncology: The well-documented anticancer properties of thiazole and thiadiazole derivatives make this a primary area of investigation. nih.govmdpi.com Research could focus on developing derivatives that inhibit cancer-relevant kinases, topoisomerases, or other targets involved in cell proliferation and survival. mdpi.com For example, a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, has shown selective activity against the Bcr-Abl positive K562 cell line. nih.gov

Infectious Diseases: The thiazole ring is a core component of many antimicrobial and antifungal agents. researchgate.netnih.gov Future work could involve synthesizing derivatives and screening them against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Metabolic Disorders: The discovery of thiazole derivatives as α-glucosidase inhibitors suggests potential applications in the management of type 2 diabetes. researchgate.net Further optimization of the 1-(1,3-Thiazol-2-yl)-1,4-diazepane scaffold could lead to potent and selective agents for metabolic diseases.

Central Nervous System (CNS) Disorders: The 1,3,4-thiadiazole (B1197879) scaffold, structurally related to thiazole, has been investigated for anticonvulsant properties. nih.gov This suggests that derivatives of 1-(1,3-Thiazol-2-yl)-1,4-diazepane could be explored for their potential in treating epilepsy or other neurological conditions.

Q & A

What are the established synthetic methodologies for preparing 1-(1,3-Thiazol-2-yl)-1,4-diazepane, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a thiazolyl halide (e.g., 2-bromo-1,3-thiazole) and 1,4-diazepane. Key steps include:

- Halide Activation: Use of 2-thiazolyl halides (e.g., bromides) as electrophilic partners.

- Base and Solvent: Reactions are conducted in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ or NEt₃ to deprotonate the diazepane nitrogen .

- Catalysts: KI or phase-transfer catalysts may enhance reactivity.

- Temperature: Optimal yields (38–53%) are achieved at 60–80°C for 12–24 hours .

Critical Factors:

- Purity of starting materials (e.g., halide derivatives).

- Steric hindrance from substituents on the thiazole ring.

- Post-synthesis purification via column chromatography (e.g., silica gel with CHCl₃/MeOH gradients) .

How can researchers confirm the structural integrity of 1-(1,3-Thiazol-2-yl)-1,4-diazepane post-synthesis?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 196.10).

- X-ray Crystallography: SHELX software refines crystal structures, highlighting bond angles and planarity of the thiazole ring .

What strategies are employed to analyze the conformational dynamics of 1-(1,3-Thiazol-2-yl)-1,4-diazepane in solution?

Advanced Research Focus:

- Variable-Temperature NMR: Monitors coalescence of diazepane ring protons to estimate energy barriers for ring inversion .

- Molecular Dynamics (MD) Simulations: Predicts solvent-dependent conformers (e.g., chair vs. boat forms in polar vs. nonpolar solvents).

- DFT Calculations: Models electronic effects of substituents on thiazole’s π-conjugation and diazepane ring strain .

How do electronic effects of substituents on the thiazole ring modulate reactivity in derivatization reactions?

Structure-Activity Relationship (SAR):

- Electron-Withdrawing Groups (EWGs): Nitro or trifluoromethyl groups increase thiazole’s electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Electron-Donating Groups (EDGs): Methoxy or methyl groups reduce reactivity but enhance π-stacking in receptor binding .

- Case Study: 3-Trifluoromethyl substitution on thiazole improved yields (53%) in coupling reactions with aryl halides .

When encountering inconsistent biological activity data for derivatives, what methodological approaches validate findings?

Data Contradiction Analysis:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Dose-Response Curves: Confirm IC₅₀ values across multiple replicates.

- Computational Docking: Compare binding modes in receptor active sites (e.g., Rho kinase) using software like AutoDock .

- Metabolic Stability Tests: Assess compound degradation in liver microsomes to rule out pharmacokinetic artifacts .

What role does the diazepane ring’s flexibility play in molecular recognition by biological targets?

Advanced Mechanistic Insight:

- Conformational Adaptation: The seven-membered diazepane ring adopts chair-like or twisted conformers, enabling interactions with flexible binding pockets (e.g., G-protein-coupled receptors) .

- Case Study: In D3 receptor ligands, methyl substituents on diazepane restricted ring flexibility, reducing binding affinity by 40% compared to unsubstituted analogs .

- Crystallographic Evidence: X-ray structures of analogs (e.g., H-1152 dihydrochloride) show sulfonamide groups locked in bioactive conformations via hydrogen bonding .

What spectroscopic techniques differentiate 1-(1,3-Thiazol-2-yl)-1,4-diazepane from its regioisomers?

Methodological Answer:

- IR Spectroscopy: Thiazole C=N stretches (1650–1600 cm⁻¹) vs. diazepane N-H bends (3300–3400 cm⁻¹).

- NOESY NMR: Correlates spatial proximity between thiazole protons and diazepane methylenes to confirm substitution position .

- UV-Vis: Conjugation between thiazole and diazepane results in λₘₐ₃ at 270–290 nm, absent in non-conjugated isomers .

How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

Process Chemistry Considerations:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may reduce reaction times under hydrogenation conditions .

- Flow Chemistry: Continuous flow systems improve heat transfer and mixing for exothermic steps.

- Green Solvents: Switch from DMF to cyclopentyl methyl ether (CPME) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.